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Compound of Interest

Compound Name: 3-Bromo-4'-fluorobiphenyl!

Cat. No.: B168429

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic and
spectrometric data for the characterization of 3-Bromo-4'-fluorobiphenyl (CAS No: 306935-
88-6).[1][2] Due to the limited availability of direct experimental spectra for 3-Bromo-4'-
fluorobiphenyl, this document presents predicted data and data from closely related isomers
to offer valuable insights for researchers. The methodologies for obtaining such data are
detailed to facilitate experimental replication and further investigation.

Molecular Structure

IUPAC Name: 2-bromo-1-fluoro-4-phenylbenzene[1][2] Molecular Formula: C12HsBrF[1][2][3]
Molecular Weight: 251.10 g/mol [1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 3-Bromo-4'-fluorobiphenyl, both *H and 3C NMR are critical for confirming the
substitution pattern on the biphenyl core.

'H NMR (Proton NMR) Data (Predicted)
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The following table summarizes the predicted chemical shifts (d) for the protons of 3-Bromo-4'-
fluorobiphenyl. These predictions are based on the analysis of related structures such as 3-
bromobiphenyl and other substituted biphenyls.[4][5] The aromatic region (typically & 7.0-8.0
ppm) will show a complex pattern of multiplets due to spin-spin coupling between adjacent
protons and through-space coupling with the fluorine atom.

) Predicted Chemical o Coupling Constants
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, Hz)

Doublet of doublets

H-2', H-6' ~7.55-7.65 JH-F=8.5,JH-H=8.5
(dd)

H-3', H-5' ~7.10-7.20 Triplet () JH-H=85

H-2 ~7.75-7.85 Singlet (s)

H-4 ~7.45-755 Doublet (d) JH-H=8.0

H-5 ~7.30-7.40 Triplet (t) JH-H=8.0

H-6 ~7.60-7.70 Doublet (d) JH-H =8.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact values
can vary depending on the solvent and concentration.

13C NMR (Carbon-13) Data (Predicted)

The 13C NMR spectrum will provide information on the number and electronic environment of
the carbon atoms. The presence of bromine and fluorine will significantly influence the chemical
shifts of the directly attached carbons and those in close proximity. The predicted chemical
shifts are based on data from related compounds like 3-bromobiphenyl.[6]
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C-1 ~140- 142

C-2 ~130-132

c-3 ~ 122 - 124 (C-Br)

C-4 ~131-133

C-5 ~128-130

C-6 ~126-128

c-1' ~ 136 - 138 (d, JC-F = 3 Hz)
C-2', C-6' ~ 128 - 130 (d, JC-F = 8 Hz)
C-3, C-5 ~115-117 (d, JC-F =21 Hz)
c-4 ~ 161 - 163 (d, JC-F = 245 Hz)

Note: Chemical shifts are referenced to the solvent peak. The carbon attached to fluorine (C-4")
will appear as a doublet with a large coupling constant, and other carbons in the fluorinated
ring will also show smaller C-F couplings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-Bromo-4'-fluorobiphenyl is expected to show characteristic absorption bands
for aromatic C-H, C=C, C-F, and C-Br bonds. The data below is predicted based on the typical
vibrational frequencies of substituted aromatic compounds.[7]
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Expected Wavenumber

Vibrational Mode Intensity

(cm~)
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aromatic C=C Stretch 1600 - 1450 Medium to Strong
C-F Stretch 1250 - 1100 Strong
C-Br Stretch 700 - 500 Medium to Strong
Out-of-plane C-H Bending 900 - 675 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.
For 3-Bromo-4'-fluorobiphenyl, high-resolution mass spectrometry (HRMS) is crucial for
confirming the molecular formula.[8]

lon Predicted m/z Notes

[M]* 249.9793 Molecular ion with 7°Br

Isotopic peak due to &Br
[M+2]*+ 251.9773 (approx. 97.9% abundance
relative to 7°Br)

[M+H]* 250.9872 Protonated molecule

[M+Na]* 272.9691 Sodium adduct

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with

nearly equal intensities.[3]

Experimental Protocols
NMR Spectroscopy
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A sample of 3-Bromo-4'-fluorobiphenyl (5-10 mg) is dissolved in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.[9] The spectra are recorded
on a 400 MHz or higher field NMR spectrometer.[10] For *H NMR, the spectral width is typically
set from -2 to 12 ppm. For 33C NMR, a spectral width of 0 to 220 ppm is common. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[11]

IR Spectroscopy

For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained by
placing a small amount of the solid directly on the ATR crystal.[12] Alternatively, a KBr pellet
can be prepared by grinding a small amount of the sample with dry potassium bromide and
pressing the mixture into a thin disk.[13][14] The spectrum is typically recorded from 4000 to
400 cm~1[15]

Mass Spectrometry

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
[16] The solution is then introduced into the mass spectrometer, typically using an electrospray
ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for soft ionization to
observe the molecular ion.[17][18] High-resolution mass spectra (HRMS) are obtained using a
time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[19]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric
analysis of a chemical compound like 3-Bromo-4'-fluorobiphenyl.
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Caption: Workflow for the characterization of 3-Bromo-4'-fluorobiphenyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11388578/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11388578/
https://pubs.acs.org/doi/10.1021/jp004314k
https://sites.bu.edu/cheminst/files/2021/06/CICNMR_basicconcepts.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/521063
https://pubchem.ncbi.nlm.nih.gov/compound/521063
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.slideshare.net/slideshow/sampling-of-solids-in-ir-spectroscopy/37947737
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://experiments.springernature.com/techniques/mass-spectrometry
https://experiments.springernature.com/techniques/mass-spectrometry
https://pubs.acs.org/doi/10.1021/acs.analchem.9b02681
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/product/b168429#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-fluorobiphenyl
https://www.benchchem.com/product/b168429#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-fluorobiphenyl
https://www.benchchem.com/product/b168429#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-fluorobiphenyl
https://www.benchchem.com/product/b168429#spectroscopic-data-nmr-ir-ms-for-3-bromo-4-fluorobiphenyl
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b168429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

